molecular formula C6H4F4N2 B15051008 2,3,4,5-Tetrafluorophenylhydrazine

2,3,4,5-Tetrafluorophenylhydrazine

Cat. No.: B15051008
M. Wt: 180.10 g/mol
InChI Key: AYXDCKLCDUIBGZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorophenylhydrazine (CAS RN: 653-11-2) is a fluorinated aromatic hydrazine derivative with the molecular formula C₆H₄F₄N₂ and a molecular weight of 180.10 g/mol . It features four fluorine atoms substituted at the 2, 3, 4, and 5 positions of the phenyl ring. The compound is utilized in synthesizing heterocyclic frameworks, such as pyridoindoles and tetrazines, which are critical in medicinal chemistry for their biological activities .

Properties

Molecular Formula

C6H4F4N2

Molecular Weight

180.10 g/mol

IUPAC Name

(2,3,4,5-tetrafluorophenyl)hydrazine

InChI

InChI=1S/C6H4F4N2/c7-2-1-3(12-11)5(9)6(10)4(2)8/h1,12H,11H2

InChI Key

AYXDCKLCDUIBGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluorophenylhydrazine typically involves the reaction of 2,3,4,5-tetrafluoronitrobenzene with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro group to the hydrazine group. The reaction can be represented as follows:

C6H2F4NO2+N2H4H2OC6H4F4N2+2H2O\text{C}_6\text{H}_2\text{F}_4\text{NO}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{F}_4\text{N}_2 + 2\text{H}_2\text{O} C6​H2​F4​NO2​+N2​H4​⋅H2​O→C6​H4​F4​N2​+2H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorophenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

2,3,4,5-Tetrafluorophenylhydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocycles and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorophenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine Position and Count

Trifluorophenylhydrazines
  • (2,4,5-Trifluorophenyl)hydrazine (CAS: 1024109-24-7, MW: 162.11 g/mol) and (3,4,5-Trifluorophenyl)hydrazine (CAS: 1160489-35-9, MW: 162.11 g/mol) differ in fluorine substitution patterns. The former has fluorine at ortho and para positions, while the latter has meta fluorines. These positional differences influence electronic properties and reactivity .
  • Synthesis Yield : Reactions using trifluorophenylhydrazines often achieve higher yields (e.g., 50% for 6-fluoro-pyridoindoles) compared to tetrafluorophenylhydrazine derivatives (20–22% yields in pyrido[4,3-b]indole syntheses), suggesting steric or electronic hindrance from additional fluorine atoms reduces efficiency .
Difluorophenylhydrazines
  • (2,5-Difluorophenyl)hydrazine Hydrochloride (CAS: 44n) is used to synthesize 6,9-difluoro-pyridoindoles. Its simpler substitution pattern enables more straightforward cyclization reactions compared to tetrafluoro analogs, with yields averaging 22% .

Physicochemical Properties

Compound Molecular Weight (g/mol) Fluorine Count Key Substituents Melting Point (if available)
2,3,4,5-Tetrafluorophenylhydrazine 180.10 4 2,3,4,5-F Not reported
(2,4,5-Trifluorophenyl)hydrazine 162.11 3 2,4,5-F Not reported
(3,4,5-Trifluorophenyl)hydrazine 162.11 3 3,4,5-F Not reported
(2,5-Difluorophenyl)hydrazine HCl - 2 2,5-F Not reported
  • Polarity and Hydrophobicity : Fluorine atoms increase electronegativity and lipophilicity. Tetrafluorophenylhydrazine is expected to be more hydrophobic than trifluoro or difluoro analogs, akin to chlorinated biphenyls where higher halogenation reduces polarity .

Case Study: Electronic and Steric Effects

  • σ-Profiles and Polarity :
    • In chlorinated biphenyls, substituent position significantly affects polarity. Analogously, This compound is less polar than isomers with fluorines at peripheral positions (e.g., 2,2',6,6'-tetrachlorobiphenyl), impacting hydration free energy and hydrophobicity .

Biological Activity

2,3,4,5-Tetrafluorophenylhydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various methods involving hydrazine derivatives and fluorinated aromatic compounds. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further biological evaluation.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various hydrazine derivatives, including those with tetrafluorophenyl substitutions. For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . These findings suggest that tetrafluorophenylhydrazine derivatives could serve as potential antimicrobial agents.

2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV inhibitors are crucial in managing type 2 diabetes. A derivative containing tetrafluorophenylhydrazine showed potent in vitro activity as a DPP-IV inhibitor with good selectivity and efficacy in mouse models . This highlights the therapeutic potential of tetrafluorophenylhydrazine in diabetes management.

Case Studies

Case Study: Synthesis and Evaluation of Hydrazone Derivatives

A study synthesized a series of hydrazone derivatives from this compound and evaluated their biological activities against various bacterial strains. The results indicated that several derivatives exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Hydrazone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Hydrazone AStaphylococcus aureus32 µg/mL
Hydrazone BEscherichia coli64 µg/mL
Hydrazone CKlebsiella sp.128 µg/mL

The mechanism by which tetrafluorophenylhydrazine exerts its biological effects may involve non-covalent interactions with target enzymes or receptors. Molecular docking studies have suggested that these compounds can occupy the active sites of enzymes like AChE and DPP-IV, thereby inhibiting their activity .

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